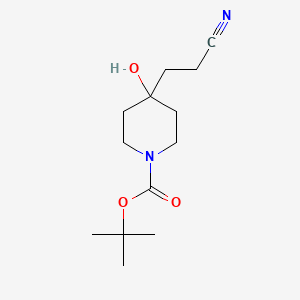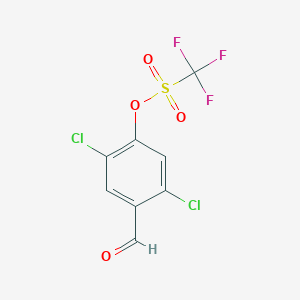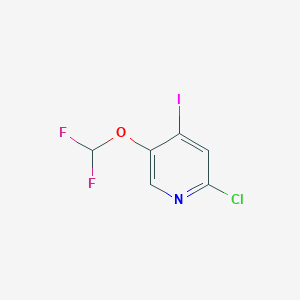
Cyclopenta-1,3-diene;titanium;trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of titanium tetrachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TiCl4+C5H6→C5H5TiCl3+HCl
This reaction requires careful control of temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and cyclopentadiene are reacted under controlled conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of titanium dioxide, while substitution reactions can produce a variety of cyclopentadienyl titanium complexes .
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;titanium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of various organic compounds.
Biology: It is used in the study of metallocene-based drugs and their interactions with biological molecules.
Medicine: Research is being conducted on its potential use in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;titanium;trichloride involves its ability to form stable complexes with various ligands. The cyclopentadienyl ring acts as a π-ligand, donating electron density to the titanium center, which in turn can interact with other molecules. This interaction can lead to the activation of various chemical bonds, facilitating a wide range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentadienylzirconium(IV) trichloride
- Cyclopentadienylhafnium(IV) trichloride
- Cyclopentadienylmanganese(IV) trichloride
- Cyclopentadienylrhenium(IV) trichloride
Uniqueness
Cyclopenta-1,3-diene;titanium;trichloride is unique due to its high stability and reactivity as a catalyst. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Propiedades
Fórmula molecular |
C5H5Cl3Ti-4 |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3 |
Clave InChI |
MVHYRGBYHLPMRK-UHFFFAOYSA-K |
SMILES canónico |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)


![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)




